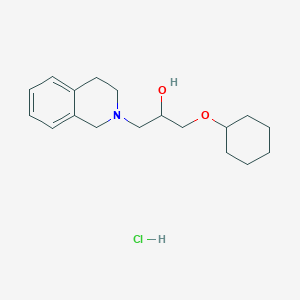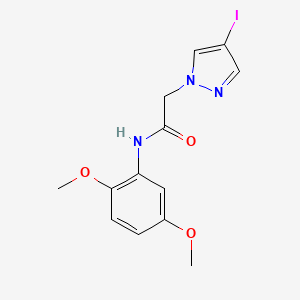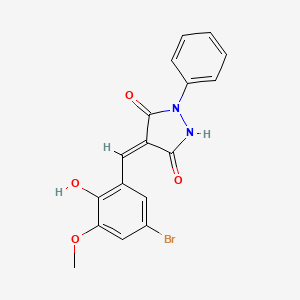![molecular formula C17H21NO2 B6119018 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclohexanediones and has a unique structure that makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the inhibition of the NF-κB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. By inhibiting this pathway, the compound can reduce the production of these cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione have been studied extensively. Studies have shown that the compound can reduce inflammation in various animal models of inflammatory diseases. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its high purity and stability. This makes it a reliable compound for use in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One of the primary areas of research is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications and to optimize the synthesis and administration of the compound for use in clinical trials.
In conclusion, 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a promising compound with potential therapeutic applications. Its anti-inflammatory properties and protective effects on the liver and kidneys make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to explore its potential applications and to optimize its synthesis and administration for use in clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the reaction of cyclohexanedione with sec-butylamine and benzaldehyde. The reaction takes place in the presence of a catalyst and yields the desired product with high purity. This method has been optimized to produce the compound in large quantities, which is necessary for its use in scientific research.
Applications De Recherche Scientifique
2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(butan-2-yliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-12(2)18-11-15-16(19)9-14(10-17(15)20)13-7-5-4-6-8-13/h4-8,11-12,14,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZHAFVGFNFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![tert-butyl [(4-{[(octahydro-2H-quinolizin-1-ylmethyl)amino]carbonyl}cyclohexyl)methyl]carbamate](/img/structure/B6118987.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)
![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)